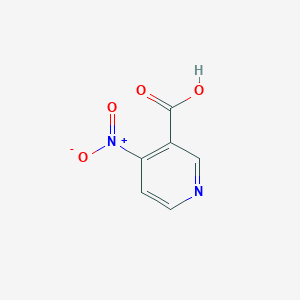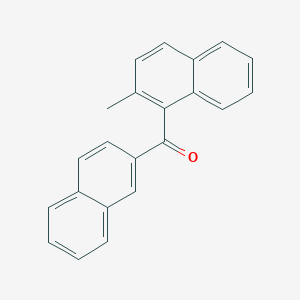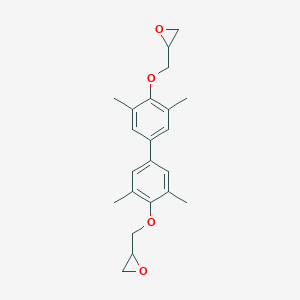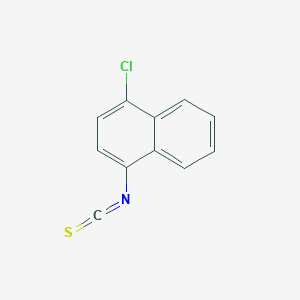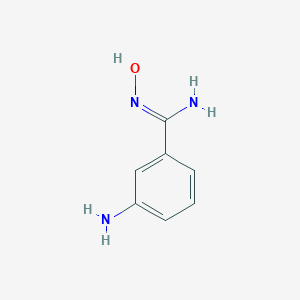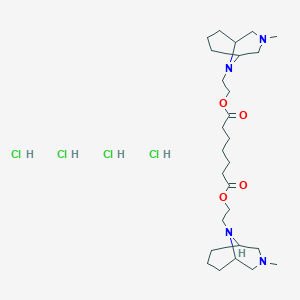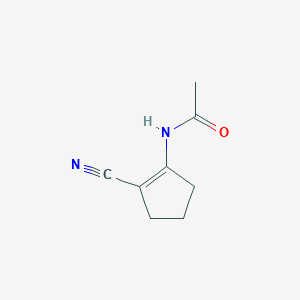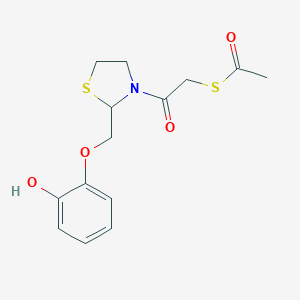
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine is a chemical compound used in scientific research. It is a thiazolidine derivative that has shown potential in various applications such as drug development, antimicrobial activity, and as an antioxidant.
Mecanismo De Acción
The exact mechanism of action of 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine is not fully understood. However, studies suggest that the compound may exert its antimicrobial activity by disrupting bacterial cell membrane integrity and inhibiting bacterial cell division. The antioxidant activity of the compound is believed to be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Efectos Bioquímicos Y Fisiológicos
Research has shown that 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine can have various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of various bacterial strains. Additionally, the compound has been shown to have antioxidant activity, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine in lab experiments is its potential antimicrobial activity. The compound may be useful in developing new antibiotics or as a tool to study bacterial cell division. However, a limitation of using the compound is its toxicity. Studies have shown that the compound can be toxic to human cells at high concentrations, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine. One direction is to further investigate the compound's antimicrobial activity and potential as a new antibiotic. Another direction is to explore the compound's antioxidant properties and potential therapeutic applications in the treatment of oxidative stress-related diseases. Additionally, future research could focus on developing new synthesis methods for the compound to improve its yield and purity.
Métodos De Síntesis
The synthesis of 2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine involves the reaction of 2-hydroxybenzaldehyde with thioacetic acid in the presence of a base to form 2-((2-hydroxyphenoxy)methyl)thiazolidine. This intermediate compound is then reacted with acetic anhydride to form 2-((2-hydroxyphenoxy)methyl)-3-(2-acetylthio)thiazolidine. Finally, the compound is treated with sodium borohydride to produce 2-((2-hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine has shown potential in various scientific research applications. It has been studied for its antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound has also been investigated for its antioxidant properties, which may have potential therapeutic applications in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
103195-85-3 |
|---|---|
Nombre del producto |
2-((2-Hydroxyphenoxy)methyl)-3-(2-(acetylthio)acetyl)-1,3-thiazolidine |
Fórmula molecular |
C14H17NO4S2 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
S-[2-[2-[(2-hydroxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2-oxoethyl] ethanethioate |
InChI |
InChI=1S/C14H17NO4S2/c1-10(16)21-9-13(18)15-6-7-20-14(15)8-19-12-5-3-2-4-11(12)17/h2-5,14,17H,6-9H2,1H3 |
Clave InChI |
NDRCGGAIKQESQF-UHFFFAOYSA-N |
SMILES |
CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O |
SMILES canónico |
CC(=O)SCC(=O)N1CCSC1COC2=CC=CC=C2O |
Sinónimos |
2-acetylsulfanyl-1-[2-[(2-hydroxyphenoxy)methyl]thiazolidin-3-yl]ethan one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



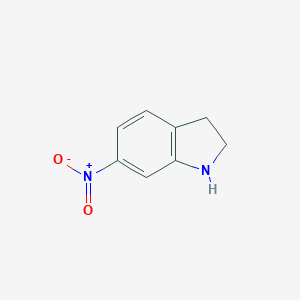

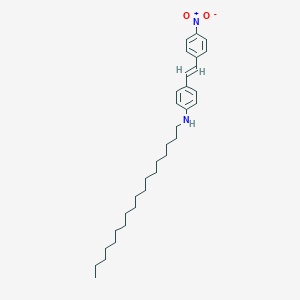
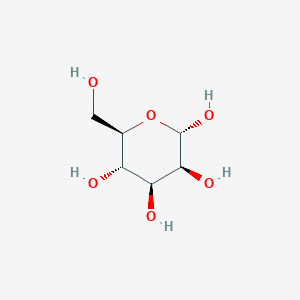
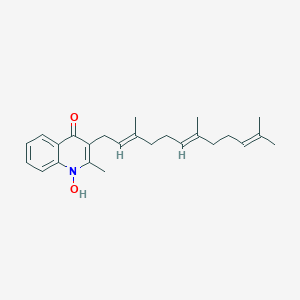
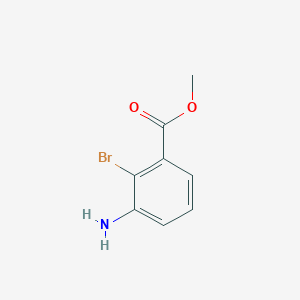
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
